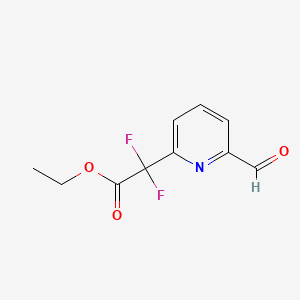
Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate is an organic compound with the molecular formula C10H9F2NO3 and a molecular weight of 229.18 g/mol . This compound features a pyridine ring substituted with a formyl group and an ethyl ester group, along with two fluorine atoms attached to the central carbon atom. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate typically involves the reaction of 2,2-difluoroacetic acid with 6-formylpyridine under esterification conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction temperature is generally maintained at around 0-5°C to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 2,2-difluoro-2-(6-carboxypyridin-2-yl) acetate.
Reduction: 2,2-difluoro-2-(6-hydroxymethylpyridin-2-yl) acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity or receptor function. The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: Similar in structure but with a bromine atom instead of the formylpyridine group.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains a fluorosulfonyl group instead of the formylpyridine group.
Uniqueness
Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate is unique due to the presence of both the formylpyridine and difluoroacetate moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C10H9F2NO3 |
|---|---|
Molecular Weight |
229.18 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H9F2NO3/c1-2-16-9(15)10(11,12)8-5-3-4-7(6-14)13-8/h3-6H,2H2,1H3 |
InChI Key |
WRFUFYRUWSYLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC(=N1)C=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















